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2,5-Dibromofuran-3-carbaldehyde

Cat. No.: B13886463
M. Wt: 253.88 g/mol
InChI Key: SKHDQDLSYGABFO-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Chemical Research

Furan derivatives, a class of heterocyclic compounds, are integral to medicinal chemistry and materials science. The furan nucleus is a structural component in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. shachemlin.comorganic-chemistry.org The ability of the furan ring to act as a bioisostere for other aromatic systems and its capacity to engage in various chemical transformations make it a valuable scaffold in drug discovery and development. vscht.cz

The introduction of halogen atoms, such as bromine, onto the furan ring dramatically enhances its synthetic utility. Halogenated furans serve as pivotal building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. organic-chemistry.org These compounds are precursors for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnih.govlookchem.com The presence and position of halogen atoms on the furan ring can be strategically manipulated to direct the regioselectivity of these coupling reactions, allowing for the precise construction of complex molecular architectures.

The aldehyde functional group (–CHO) is one of the most versatile and reactive functionalities in organic chemistry. ic.ac.ukrsc.org Its electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions, making it a gateway for the introduction of a wide range of substituents and the formation of new functional groups such as alcohols, carboxylic acids, and imines. organic-chemistry.orgic.ac.uk Aldehydes are fundamental to many classic and contemporary named reactions, including the Wittig reaction, Grignard reactions, and aldol (B89426) condensations, highlighting their indispensable role in the synthesis of complex organic molecules. ic.ac.uk

Scope and Academic Relevance of 2,5-Dibromofuran-3-carbaldehyde

This compound, with its combination of a furan core, two reactive bromine atoms, and a versatile aldehyde group, represents a highly valuable and academically relevant synthetic intermediate. The strategic placement of the bromine atoms at the 2- and 5-positions and the aldehyde at the 3-position offers multiple reaction sites for sequential and regioselective transformations. This allows for the construction of diverse and complex molecular frameworks from a single, readily accessible starting material. The study of its reactivity and its application in the synthesis of novel compounds is an active area of research, contributing to the advancement of organic synthesis and the development of new materials and potential therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 1374450-94-8 shachemlin.com
Molecular Formula C₅H₂Br₂O₂ shachemlin.com
Molecular Weight 253.88 g/mol shachemlin.com
Canonical SMILES C1=C(C(=O)C(=C(O1)Br)Br) shachemlin.com
InChI Key SKHDQDLSYGABFO-UHFFFAOYSA-N chemicalbook.com

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature.

Synthesis of this compound

While specific, detailed, and high-yield synthetic procedures for this compound are not extensively documented in readily accessible scientific literature, its synthesis can be conceptually approached through established methods for the functionalization of furan rings. A plausible synthetic route would involve the formylation of a pre-existing 2,5-dibromofuran (B110504).

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. lookchem.com This reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent. Starting with 2,5-dibromofuran, a Vilsmeier-Haack reaction could potentially introduce the aldehyde group at the 3-position.

Alternatively, a metal-halogen exchange on 2,5-dibromofuran followed by quenching with a formylating agent could be another viable strategy. However, controlling the regioselectivity of such a reaction would be a critical challenge.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional components: the two bromine atoms and the aldehyde group. This trifunctional nature allows for a diverse range of chemical transformations.

The bromine atoms at the 2- and 5-positions are susceptible to substitution through various cross-coupling reactions. The differential reactivity of the α- and β-positions of the furan ring can potentially allow for selective coupling at one position over the other. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids could be employed to introduce aryl substituents at the 2- and/or 5-positions, leading to the synthesis of complex biaryl and heteroaryl structures. nih.govnih.gov

The aldehyde group can undergo a plethora of reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic additions. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. The aldehyde can also participate in condensation reactions, such as the Wittig reaction to form alkenes, or Knoevenagel condensation with active methylene (B1212753) compounds.

The combination of these reactive sites allows for the development of multi-step synthetic strategies where each functional group is addressed sequentially to build up molecular complexity.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques such as NMR, IR, and mass spectrometry.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of δ 9-10 ppm. A singlet would also be expected for the remaining proton on the furan ring (at the 4-position).

¹³C NMR: The carbon NMR spectrum would provide characteristic signals for the carbonyl carbon of the aldehyde (around 180-200 ppm), as well as signals for the carbon atoms of the furan ring, with those bonded to bromine showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present. A strong C=O stretching vibration for the aldehyde group is expected in the region of 1680-1700 cm⁻¹. vscht.czpressbooks.pub C-H stretching vibrations for the furan ring and the aldehyde would also be present.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) would be observed in the mass spectrum, which is a key signature for its identification. nist.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2O2 B13886463 2,5-Dibromofuran-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2O2

Molecular Weight

253.88 g/mol

IUPAC Name

2,5-dibromofuran-3-carbaldehyde

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)5(7)9-4/h1-2H

InChI Key

SKHDQDLSYGABFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1C=O)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromofuran 3 Carbaldehyde

Direct Halogenation Approaches

Direct halogenation methods focus on introducing two bromine atoms onto a furan (B31954) ring that already bears a carbaldehyde group at the 3-position. The success of this approach is contingent on controlling the regioselectivity of the bromination reaction, which is heavily influenced by the electronic nature of the furan ring and the directing effects of the substituent.

Regioselective Bromination of Furan-3-carbaldehyde Precursors

The direct bromination of furan-3-carbaldehyde to yield the 2,5-dibromo derivative is a targeted approach that leverages the inherent reactivity of the furan nucleus. The electron-withdrawing nature of the 3-formyl group deactivates the ring towards electrophilic attack compared to unsubstituted furan, yet the α-positions (C2 and C5) remain the most activated sites for substitution.

Furan's aromaticity and its electron-rich nature, a consequence of the oxygen atom's lone pair participation in the π-system, make it significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.comnumberanalytics.com Bromination typically proceeds without the need for a strong Lewis acid catalyst. chegg.com

The mechanism involves the attack of an electrophile (Br⁺) on the furan ring. This attack can occur at either the α-position (C2/C5) or the β-position (C3/C4).

Attack at C2 (α-position): The electrophilic attack at the C2 position generates a carbocation intermediate, known as a sigma complex or arenium ion. This intermediate is stabilized by three principal resonance structures, importantly including one where the positive charge is delocalized onto the ring oxygen atom. This delocalization significantly stabilizes the intermediate. pearson.comchegg.com

Attack at C3 (β-position): Attack at the C3 position results in a sigma complex that is less stable, as it is stabilized by only two resonance structures. The positive charge cannot be effectively delocalized onto the oxygen atom without disrupting the conjugated system.

The outcome of furan bromination can be precisely controlled by adjusting reaction conditions such as the choice of solvent, temperature, and the specific brominating agent used. These factors can influence not only the position of bromination but also the extent of substitution (mono- vs. di- vs. poly-bromination).

Brominating Agents: A variety of reagents can be employed for the bromination of furans, each offering different levels of reactivity and selectivity. While molecular bromine (Br₂) can be used, often in a solvent like dioxane, other reagents are preferred for enhanced control. chegg.com N-bromosuccinimide (NBS) is a common choice for regioselective bromination. mdpi.com For obtaining dibrominated products, more powerful brominating systems may be required. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be highly effective for the dibromination of furan rings in natural products, yielding excellent results. nih.govresearchgate.net

Solvents and Temperature: The choice of solvent can significantly impact the regioselectivity of bromination. For example, in the bromination of related heterocyclic systems, changing the solvent from ether to aqueous acetic acid has been shown to alter the primary site of substitution. rsc.org Temperature is another critical parameter; lower temperatures can favor the formation of the kinetic product over the thermodynamic one, potentially allowing for the isolation of intermediates that might rearrange or react further at higher temperatures. rsc.org

The following table summarizes the impact of various reaction parameters on the bromination of furan and related heterocycles.

ParameterConditionEffect on Regioselectivity and YieldSource
Brominating Agent N-Bromosuccinimide (NBS)Often provides high regioselectivity for monobromination. mdpi.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Effective for achieving high yields of dibrominated furan derivatives. nih.govresearchgate.net
Bromine (Br₂) in DioxaneA standard condition, but can sometimes lead to mixtures or over-bromination. chegg.com
Solvent Ether vs. Acetic AcidCan alter the position of primary bromination in thiophene (B33073) analogues. rsc.org
Hexafluoroisopropanol (HFIP)Can be used to control endo/exo regioselectivity in bromolactonization reactions. rsc.org
Temperature Low Temperature (e.g., 0 °C)Can favor the formation of the kinetically controlled product. rsc.org

Stepwise Introduction of Halogen and Aldehyde Moieties

Stepwise strategies involve synthesizing the target molecule by first preparing a dibromofuran intermediate and then introducing the aldehyde group, or conversely, by brominating a pre-existing formylfuran derivative in a controlled manner.

This synthetic route commences with 2,5-dibromofuran (B110504), a readily accessible starting material. The key challenge is the regioselective introduction of a formyl group at the C3 position. A common method for this transformation is the Vilsmeier-Haack reaction. This reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wiley-vch.de

While the Vilsmeier-Haack reaction is highly effective for formylating activated aromatic rings, its application to the deactivated 2,5-dibromofuran ring would require carefully optimized conditions. An alternative approach involves a metal-halogen exchange. Treatment of 2,5-dibromofuran with a strong organolithium base (like n-butyllithium) at very low temperatures can lead to the formation of 2-bromo-5-lithiofuran. Subsequent reaction of this intermediate with a formylating agent such as DMF would yield 5-bromofuran-2-carbaldehyde. To obtain the desired 3-carbaldehyde isomer, one would need to start with a different dibromofuran, such as 3,4-dibromofuran, and exploit differences in reactivity between the C3 and C4 positions. rsc.org

This alternative stepwise approach begins with a furan aldehyde and introduces the bromine atoms subsequently. For the synthesis of 2,5-Dibromofuran-3-carbaldehyde, one could theoretically start with furan-3-carbaldehyde and perform a dibromination. As discussed in section 2.1.1, the aldehyde group deactivates the ring but directs incoming electrophiles to the C2 and C5 positions. Therefore, treating furan-3-carbaldehyde with two or more equivalents of a suitable brominating agent, such as DBDMH or Br₂ under forcing conditions, could potentially yield the desired product.

Research on the bromination of other furan aldehydes, such as furan-2-carbaldehyde, provides insight into this process. Studies have shown that bromofuran-2-carbaldehydes are viable precursors for further functionalization. researchgate.net The key to success in this approach is to achieve complete dibromination at the desired positions without leading to over-bromination or decomposition of the starting material, given the sensitivity of the aldehyde group and the furan ring to strong electrophilic conditions.

Alternative Synthetic Routes and Strategies

Beyond direct bromination and formylation of a furan starting material, alternative strategies offer potential pathways to this compound, each with distinct advantages and challenges. These routes may involve building upon existing halogenated frameworks, employing multicomponent reactions, utilizing photochemical transformations, or constructing the furan ring with the desired substituents in place.

One of the most direct and controllable strategies for synthesizing this compound is to begin with a furan ring that already possesses the desired 2,5-dibromo substitution pattern. The primary precursor for this approach is 2,5-dibromofuran, which is readily accessible through the direct bromination of furan. imperial.ac.uk The key challenge then becomes the selective introduction of a formyl group at the C-3 position.

A highly effective method for this transformation is selective metalation followed by formylation. The protons at the α-positions (C2, C5) of furan are significantly more acidic than those at the β-positions (C3, C4). However, in 2,5-dibromofuran, the only available protons are at C3 and C4. The lower acidity of these β-protons can be exploited to achieve selective functionalization. imperial.ac.uk Treatment of 2,5-dibromofuran with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C3 position. This process must be carefully controlled to avoid a side reaction known as the "halogen dance," where the organolithium intermediate isomerizes. imperial.ac.uk Quenching the resulting 3-lithio-2,5-dibromofuran with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group at the desired position after aqueous workup. researchgate.netthieme-connect.de

Table 1: Key Steps in the Synthesis from 2,5-Dibromofuran

Step Reaction Reagents Purpose Key Considerations
1 Lithiation 2,5-Dibromofuran, Lithium Diisopropylamide (LDA), THF/THP Selective deprotonation at C-3 Low temperature (-78 °C) is crucial; solvent choice can influence reactivity and prevent side reactions. imperial.ac.uk
2 Formylation N,N-Dimethylformamide (DMF) Introduction of the aldehyde precursor The organolithium species acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. thieme-connect.de

Alternatively, the Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent (typically from DMF and POCl₃), is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.comorganic-chemistry.orgijpcbs.com However, the two electron-withdrawing bromine atoms on the furan ring significantly deactivate it towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction less feasible or requiring harsh conditions for this specific substrate.

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, offering high atom economy and efficiency. rsc.org In principle, an MCR could be designed to assemble this compound from simpler synthons representing the furan core, bromine atoms, and the aldehyde group.

However, no specific MCR has been documented for the direct synthesis of this compound. Designing such a reaction presents significant challenges. The reaction would need to precisely orchestrate the formation of the furan ring while simultaneously ensuring the correct regioselective installation of two bromine atoms and a formyl group. Given the disparate reactivity of the required synthons, controlling the reaction pathway to favor the desired product over numerous potential side products would be a formidable task. A hypothetical approach might involve the reaction of a β-dicarbonyl compound, a source of bromine, and a glyoxal (B1671930) derivative, but achieving the specific 2,5-dibromo substitution pattern within a furan ring-forming cascade remains a theoretical challenge.

Photochemical methods offer unique reaction pathways that are often inaccessible through thermal reactions. In the context of halogenated furans, photochemistry has been employed for various transformations. nih.gov Irradiation of bromo-substituted furan aldehydes in aromatic solvents can lead to the photochemical substitution of bromine with an aryl group. sigmaaldrich.com

Another relevant photochemical process is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene. The reaction between furan and an aldehyde can form an oxetane (B1205548) intermediate. cdnsciencepub.comnist.gov In some cases, these oxetanes can undergo subsequent rearrangement. nist.gov

While these reactions demonstrate the utility of photochemistry in modifying furan systems, they are not typically used for the de novo synthesis of the 2,5-dibromo-3-formylfuran core. Photochemical routes are more commonly associated with the substitution or elimination of existing halogen atoms rather than their introduction or the formation of the aldehyde. For instance, irradiation of 4,5-dibromofuran-2-carbaldehyde has been studied, highlighting the potential for photochemical manipulation of such compounds. sigmaaldrich.com Therefore, this approach is more relevant for the further derivatization of the target molecule rather than its primary synthesis.

The formation of the furan ring itself can be achieved through various ring-closing or cyclization reactions. Common methods include the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds), the Feist-Benary furan synthesis, and the cycloisomerization of acetylenic compounds. For instance, a two-step sequence involving the reaction of nitroalkanes with α-oxoaldehydes can produce 2,5-disubstituted furans. thieme-connect.de

To apply this strategy to this compound, one would need to design and synthesize a highly functionalized acyclic precursor that already contains, or can generate, the required bromine and aldehyde functionalities in the correct positions. This precursor would then be induced to cyclize. The complexity and synthetic effort required to build such a specific open-chain starting material often make this approach less practical than the post-functionalization of a pre-formed furan ring. The challenge lies in the synthesis of the precursor itself, which must be stable enough to be isolated yet reactive enough to undergo efficient cyclization to the desired furan.

Challenges and Yield Optimization in this compound Synthesis

The synthesis of this compound is accompanied by several challenges that necessitate careful optimization of reaction conditions to maximize yield and purity. These challenges stem from the inherent reactivity of the furan ring, the influence of multiple substituents, and the potential for competing reaction pathways.

A primary challenge is managing the stability of the furan ring. Furans can be sensitive to strong acids and oxidizing conditions, which can lead to ring-opening or polymerization. For example, the reaction of furan with bromine in aqueous solution can result in the formation of malealdehyde (B1233635) via ring cleavage. Therefore, synthetic methods must employ conditions that are compatible with the furan nucleus.

Yield optimization for a route like the lithiation of 2,5-dibromofuran requires precise control over temperature, addition rates, and stoichiometry to prevent side reactions such as the "halogen dance" or di-lithiation. imperial.ac.uk The choice of solvent can also be critical; for instance, tetrahydropyran (B127337) (THP) has been found to be effective for certain LDA-mediated metalations of furans. imperial.ac.uk The development of atom-economic methods, such as domino reaction sequences, represents a broader strategy for optimizing synthetic efficiency. jk-sci.com

An alternative synthesis could involve the direct bromination of 3-furaldehyde (B129913). Controlling the regioselectivity of this di-bromination is a critical aspect. The furan ring is an electron-rich heterocycle that undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). ijpcbs.com The aldehyde group at the C3 position is electron-withdrawing and deactivates the furan ring towards electrophilic attack.

Table 2: Directing Effects on Electrophilic Bromination of 3-Furaldehyde

Position Electronic Effect of Furan Oxygen Electronic Effect of C3-Aldehyde Net Effect on Reactivity
C2 Activated (α-position) Deactivated (ortho-like) Moderately deactivated, but still a potential site for attack.
C4 Deactivated (β-position) Deactivated (meta-like) Strongly deactivated.

Based on these directing effects, the bromination of 3-furaldehyde is expected to proceed with high regioselectivity. The first bromine atom will preferentially add to the most activated α-position, which is C5. Following this initial substitution, the ring becomes further deactivated. The second electrophilic attack will then occur at the only remaining α-position, C2. Therefore, the primary product is expected to be this compound.

The main challenge in this approach is not the regioselectivity, but the low reactivity of the deactivated 3-furaldehyde ring. Forcing the reaction with harsh conditions (e.g., high concentration of bromine, high temperature) could lead to over-bromination or decomposition of the starting material or product. Optimization would involve finding a balance of a suitable brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst under mild conditions to achieve di-substitution efficiently without significant side-product formation.

Chemical Transformations and Reactivity of 2,5 Dibromofuran 3 Carbaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde group in 2,5-dibromofuran-3-carbaldehyde is a key site for various chemical transformations, including nucleophilic additions, condensation reactions, and redox reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com The outcome of the reaction can be influenced by the strength of the nucleophile and the reaction conditions. masterorganicchemistry.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly to the aldehyde to form secondary alcohols after an acidic workup. youtube.com Weaker, neutral nucleophiles, like water or alcohols, can also add to the aldehyde, but these reactions are typically reversible. masterorganicchemistry.comyoutube.com For instance, in the presence of water, an equilibrium is established with the corresponding hydrate, a geminal diol. youtube.com

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also common. masterorganicchemistry.com For example, the reaction of this compound with primary amines would be expected to yield imines, while secondary amines would likely produce enamines.

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid, yielding 2,5-dibromofuran-3-carboxylic acid. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon protonation, yields the corresponding alcohol. youtube.com

Aldehyde Group Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. A common strategy for protecting aldehydes is the formation of acetals. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal (B89532) is stable to many reaction conditions, including those involving strong bases and nucleophiles.

Deprotection, or the removal of the protecting group to regenerate the aldehyde, is usually accomplished by hydrolysis with aqueous acid.

Reactivity of the Bromine Substituents

The two bromine atoms on the furan (B31954) ring provide handles for the formation of new carbon-carbon bonds through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. This compound can participate in several of these reactions, including Suzuki, Sonogashira, and Stille couplings. wikipedia.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of the dibromofuran with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orglibretexts.org This method is widely used for the formation of biaryl compounds. nih.gov The Suzuki reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples the dibromofuran with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org

Stille Coupling: In a Stille coupling, the dibromofuran is reacted with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is also catalyzed by a palladium complex and is known for its tolerance of a wide variety of functional groups. libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

Coupling Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki Organoboron Reagent Pd catalyst, Base C-C (Aryl-Aryl)
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (Aryl-Alkyne)
Stille Organotin Reagent Pd catalyst C-C (Aryl-Aryl/Vinyl)
Regioselective Differentiation of Bromine Atoms

A key aspect of the reactivity of this compound is the potential for regioselective functionalization of the two bromine atoms. The bromine at the C5 position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the bromine at the C2 position. This difference in reactivity is attributed to the electronic effects of the aldehyde group, which deactivates the adjacent C2 position.

This regioselectivity allows for the stepwise functionalization of the furan ring. For example, a Suzuki or Stille coupling can be performed under carefully controlled conditions to selectively replace the C5-bromine, leaving the C2-bromine intact for a subsequent, different coupling reaction. nih.gov This stepwise approach enables the synthesis of unsymmetrically substituted furan derivatives. The choice of catalyst, ligands, and reaction conditions can influence the degree of regioselectivity. researchgate.netnih.govd-nb.info For instance, in some Stille couplings, the addition of copper(I) has been shown to reverse the normal regioselectivity. nih.gov

Catalytic Systems for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound serves as a valuable substrate in this regard. nih.govlibretexts.orgorganic-chemistry.orgharvard.edu The differential reactivity of the two bromine atoms can be exploited to achieve selective or double couplings, leading to a diverse array of substituted furan derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide and is widely used for the synthesis of biaryls and other conjugated systems. nih.govlibretexts.orgorganic-chemistry.org In the case of this compound, both mono- and di-arylated products can be obtained by carefully controlling the reaction conditions and stoichiometry of the reagents. For instance, the use of Pd(PPh₃)₄ as a catalyst and a base like potassium phosphate (B84403) facilitates the coupling with various arylboronic acids. nih.gov The reactivity order of aryl halides in Suzuki couplings is typically I > Br > Cl, allowing for selective reactions if different halogens are present. libretexts.org

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.orgnih.govmdpi.comnih.gov It involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov While specific examples with this compound are less common in the literature, the principles of the Heck reaction suggest its applicability for introducing alkenyl substituents onto the furan ring. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This method is particularly useful for synthesizing alkynyl-substituted furans from this compound. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Studies on related dibrominated heterocycles have demonstrated the feasibility of regioselective Sonogashira couplings. researchgate.net

Table 1: Catalytic Systems for C-C Bond Formation
Reaction Catalyst System Coupling Partner Key Features
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₃PO₄Arylboronic acidsForms biaryl compounds; can be controlled for mono- or di-substitution. nih.govlibretexts.orgorganic-chemistry.org
Heck Reaction Pd(OAc)₂, Phosphine ligand, BaseAlkenesIntroduces alkenyl groups; typically proceeds with high stereoselectivity. organic-chemistry.orgnih.govmdpi.com
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, Amine baseTerminal alkynesSynthesizes alkynyl-substituted furans under mild conditions. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org

Nucleophilic Aromatic Substitution on Brominated Furan Ring

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. libretexts.org In this compound, the formyl group acts as such an activating group. Nucleophilic aromatic substitution (SNAAr) proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org

Research has shown that the bromine atom at the C5 position can be displaced by nucleophiles. For example, reaction with secondary amines can lead to the corresponding 5-amino-2-bromo-furan-3-carbaldehyde derivatives. The increased electron-withdrawing character of the formyl group enhances the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack.

Directed Ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles. wikipedia.orgorganic-chemistry.org

In this compound, the formyl group can act as a directing group, facilitating lithiation at the C4 position. The reaction is typically carried out at low temperatures using a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting 4-lithio-2,5-dibromofuran-3-carbaldehyde intermediate is a versatile synthon that can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents at the C4 position with high regioselectivity.

Selective Dehalogenation Reactions

The presence of two bromine atoms in this compound allows for selective dehalogenation reactions, providing access to mono-brominated furan derivatives. The difference in the electronic environment of the two bromine atoms can be exploited to achieve regioselective removal of one of the halogens.

Studies on related dibrominated furans have shown that the bromine atom at the α-position (C5) is often more susceptible to reduction than the one at the β-position (C2). This selective monodebromination can be achieved using various reducing agents, such as zinc dust in the presence of a proton source or through catalytic hydrogenation. For instance, irradiation of similar 4,5-dibromofuran-2-carbaldehyde derivatives in diethyl ether has been shown to yield the corresponding 4-bromofuran-2-carbaldehyde in high yields. researchgate.net This selectivity provides a valuable route to 2-bromofuran-3-carbaldehyde, which can then be used in further synthetic transformations.

Reactivity of the Furan Heterocycle

The furan ring in this compound exhibits its own characteristic reactivity, primarily through electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Halogenated Furan Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. lumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org However, in this compound, the furan ring is highly deactivated towards further electrophilic attack. The two bromine atoms and the formyl group are all electron-withdrawing groups, which significantly reduce the electron density of the furan ring. scribd.com

Consequently, typical EAS reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on this substrate. libretexts.orgscribd.com The primary mode of reactivity for this compound lies in the transformation of the existing functional groups (bromine atoms and the formyl group) rather than further substitution on the furan ring itself.

Cycloaddition Reactions (e.g., Diels-Alder) with Activated Dienophiles

Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. nih.gov The furan ring in this compound can participate in such reactions, although its reactivity may be influenced by the substituents.

The Diels-Alder reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov Electron-withdrawing groups on the dienophile generally accelerate the reaction. While the electron-withdrawing substituents on the furan ring of this compound might decrease its reactivity as a diene, it can still undergo cycloaddition with highly reactive dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, under appropriate conditions, typically involving thermal activation. The reaction leads to the formation of an oxa-bridged bicyclic adduct, which can serve as a precursor to a variety of complex molecules.

Compound Index

Ring-Opening Reactions and Derivatization

The furan ring system, while aromatic, is susceptible to reactions that lead to ring-opening, providing a powerful tool for the synthesis of a variety of acyclic and other heterocyclic compounds. Furan ring-opening reactions are fundamental in organic synthesis for building complex molecular architectures and introducing diverse functional groups. rsc.orgresearchgate.net For this compound, this reactivity is a central feature of its chemical profile.

One of the most notable ring-opening transformations applicable to furan derivatives is the Achmatowicz reaction. wikipedia.org This reaction typically involves the conversion of a furan, often a furfuryl alcohol, into a dihydropyran through an oxidative rearrangement. wikipedia.orgnih.gov The process generally starts with the oxidation of the furan ring, for instance using bromine in methanol (B129727), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. This intermediate then rearranges, often under acidic conditions, to yield the dihydropyranone structure. wikipedia.orgnih.gov This oxidative ring enlargement provides a unique pathway to pyranone derivatives, which are valuable precursors for substituted tetrahydropyrans and monosaccharides. nih.gov

Beyond complete rearrangement, the furan scaffold can be derivatized to form other important classes of compounds, such as butenolides. The synthesis of butenolides can be achieved from furan precursors through various methods, including those involving lithium-bromine exchange on brominated furans, followed by reaction with electrophiles. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of furan derivatives with boronic acids. organic-chemistry.org

Furthermore, the bromine atoms on the furan ring allow for derivatization through reactions like the "halogen dance," where a halogen atom is transposed to a different position on the aromatic ring. researchgate.net This isomerization can be promoted by strong bases and offers a method for creating new, regiochemically distinct furan derivatives. researchgate.net

The table below summarizes potential transformations starting from a substituted furan core.

Table 1: Potential Chemical Transformations of Substituted Furans
Reaction TypeDescriptionKey Reagents/ConditionsProduct ClassReference
Achmatowicz ReactionOxidative ring expansion of a furan to a dihydropyran.Oxidizing agent (e.g., Br2, NBS), acid catalyst.Dihydropyranones wikipedia.orgnih.gov
Butenolide SynthesisDerivatization of a furan into a butenolide structure.Lithium-bromine exchange followed by electrophiles; Pd-catalyzed coupling.Substituted Butenolides organic-chemistry.org
Halogen DanceIsomerization involving the transposition of a halogen atom on the furan ring.Strong bases (e.g., LDA, Lochmann-Schlosser base).Regioisomeric Bromofurans researchgate.net
Ring-Opening with AryllithiumNucleophilic attack by an organolithium reagent leading to ring cleavage.Aryllithium reagents at low temperatures.Acyclic Thioether Aldehydes (by analogy) nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The mechanisms of furan ring transformations have been the subject of considerable study. For the Achmatowicz reaction, the pathway involves an initial oxidative step. Historically, the conversion of furan derivatives to 2,5-dialkoxy-2,5-dihydrofurans using bromine and methanol was a key development. nih.gov This dihydrofuran is a critical intermediate. Subsequent acid-catalyzed rearrangement leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one, which is the characteristic product of this oxidative cleavage and intramolecular cyclization process. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the energetics and intermediates of ring-opening reactions. For example, the ring-opening of tetrahydrofuran (B95107) (THF) by Frustrated Lewis Pairs (FLPs) has been modeled. nih.gov These studies identify a reaction pathway that proceeds from the initial reactants (FLP and THF) through a precursor complex (PC), then to a transition state (TS), and finally to the ring-opened product (Prod). nih.gov The formation of these intermediates is a key aspect of the reaction mechanism.

In the context of derivatization, such as the synthesis of butenolides from silyloxyfurans, the reaction can proceed through a vinylogous Mukaiyama-Michael reaction. nih.gov This pathway involves the formation of a butenolide intermediate which can then undergo further reactions, such as an intramolecular Michael addition, to create more complex fused butyrolactone systems. nih.gov The stereochemical outcome of these reactions is often controlled by the steric and electronic properties of the catalyst and substrates. nih.gov

The table below highlights key intermediates in related furan transformations.

Table 2: Key Intermediates in Furan Transformations
ReactionKey IntermediateDescriptionReference
Achmatowicz Reaction2,5-Dialkoxy-2,5-dihydrofuranFormed by the initial oxidation of the furan ring; precedes rearrangement. wikipedia.orgnih.gov
FLP-Mediated Ring-OpeningPrecursor Complex (PC) / Transition State (TS)Energetic species along the reaction coordinate identified by computational studies. nih.gov
Vinylogous Michael AdditionButenolide IntermediateFormed after the initial addition, may undergo further intramolecular reactions. nih.gov
Halogen DanceAryllithium SpeciesFormed upon deprotonation by a strong base, facilitating halogen migration. researchgate.net

Kinetic Studies of Reactivity

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as temperature, solvent, and substituent effects. While specific kinetic data for this compound are not widely available, studies on analogous compounds like other furanaldehydes and brominated thiophenes offer valuable insights. rsc.orgresearchgate.net

In nucleophilic aromatic substitution reactions involving brominated heterocycles, kinetic studies reveal the influence of substituents on reactivity. Studies on bromonitrothiophenes reacting with amines and thiolates have shown that the presence and position of alkyl groups can have an unexpected activating effect, contrary to their usual electron-releasing nature. rsc.org The effect of substituents on reaction rates can often be correlated using the Hammett equation, where a linear relationship between the logarithm of the rate constant ratio (log k/k₀) and the substituent constant (σ) indicates a consistent electronic effect. ufms.br For example, studies on the reaction of substituted benzofuroxans found that electron-withdrawing groups accelerate the reaction, demonstrating a positive Hammett correlation. ufms.br

The following table presents kinetic data for the reaction of related furanaldehydes with chlorine atoms to illustrate typical reaction rates.

Table 3: Rate Coefficients for Gas-Phase Reactions of Furanaldehydes with Cl Atoms at 298 K
CompoundRate Coefficient (k) (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)Reference
2-Furaldehyde2.61 ± 0.27 researchgate.net
3-Furaldehyde (B129913)3.15 ± 0.27 researchgate.net
5-Methyl-2-furaldehyde4.0 ± 0.5 researchgate.net

Advanced Characterization Techniques for 2,5 Dibromofuran 3 Carbaldehyde and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the electronic and vibrational properties of the molecule, as well as the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. ic.ac.uk

For furan (B31954) derivatives, ¹H NMR spectroscopy is used to identify the protons attached to the furan ring and any substituent groups. nih.gov The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or electron-donating nature of the substituents. In 2,5-dibromofuran-3-carbaldehyde, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.0 ppm. The protons on the furan ring will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom of the aldehyde group in furan-3-carbaldehyde derivatives typically resonates at approximately δ 190–200 ppm. The carbon atoms of the furan ring itself are observed in the range of δ 110–150 ppm. The specific chemical shifts are sensitive to the presence of bromine atoms and other substituents. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing connectivity between protons and carbons, which is particularly useful for complex derivatives. stackexchange.com These experiments help to unambiguously assign all proton and carbon signals in the spectrum.

Table 1: Representative NMR Data for Furan Derivatives

Compound Nucleus Chemical Shift (ppm)
Furan ¹H 7.4 (α-H), 6.3 (β-H)
¹³C 142.8 (C-2, C-5), 109.5 (C-3, C-4)
Furfural (B47365) ¹H 9.6 (CHO), 7.7 (H-5), 7.2 (H-3), 6.5 (H-4)
¹³C 177.9 (CHO), 152.4 (C-2), 123.1 (C-5), 110.1 (C-3), 160.8 (C-4) rsc.org
2,5-Dibromothiophene-3-carbaldehyde ¹H 9.8 (CHO), 7.5 (H-4)
¹³C 183.1 (CHO), 143.2 (C-3), 132.5 (C-4), 125.1 (C-5), 118.9 (C-2)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For this compound, the most prominent and diagnostic absorption band in the IR spectrum is the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1670–1780 cm⁻¹. libretexts.org Specifically for aldehydes adjacent to an aromatic ring, this peak is often observed around 1705 cm⁻¹. libretexts.org The C-H stretching vibration of the aldehyde group may also be visible as a pair of weak bands around 2750 and 2850 cm⁻¹. libretexts.org

Other important vibrations include the C-O-C stretching of the furan ring and the C-Br stretching vibrations. The C-O stretching vibrations in ethers and related compounds typically appear in the 1000-1300 cm⁻¹ range. The C-Br stretching vibrations are found at lower frequencies, typically in the 500-600 cm⁻¹ region. The presence and positions of these bands can confirm the key functional groups in the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Aldehyde (C=O) Stretch 1705 - 1730 libretexts.org
Aldehyde (C-H) Stretch 2750 and 2850 (often weak) libretexts.org
Furan Ring (C-O-C) Stretch 1000 - 1300
C-Br Stretch 500 - 600
Aromatic C-H Stretch ~3100

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A key feature of bromine-containing compounds in mass spectrometry is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a compound with two bromine atoms will exhibit a distinctive pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion cluster. This pattern is a definitive indicator of the presence of two bromine atoms. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the m/z value, often to four or more decimal places. mdpi.com This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₅H₂Br₂O₂. rsc.orgshachemlin.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 3: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₅H₂Br₂O₂
Exact Mass 251.84215 u shachemlin.com
Isotopic Pattern Characteristic M, M+2, M+4 peaks in a ~1:2:1 ratio

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgyoutube.com The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Furan and its derivatives exhibit characteristic UV absorption bands. The electronic transitions in these systems are typically π → π* transitions. For this compound, the presence of the bromine atoms and the aldehyde group, which are in conjugation with the furan ring, is expected to influence the position and intensity of the absorption maxima (λ_max). The extended conjugation in this system will likely shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted furan. libretexts.org The solvent used for the measurement can also affect the position of the absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the substitution pattern on the furan ring and reveal the conformation of the aldehyde group relative to the ring. Furthermore, the analysis of the crystal packing can provide insights into intermolecular forces, such as halogen bonding or π-π stacking, which can influence the physical properties of the material. While no specific crystallographic data for this compound was found in the search results, this technique remains the gold standard for solid-state structural elucidation.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. ethz.ch For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for assessing its purity. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate). By comparing the chromatogram of a sample to that of a known standard, the purity can be determined.

Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be employed for its analysis. The sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Both HPLC and GC are also invaluable for monitoring the progress of reactions involving this compound and for the purification of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

Research Findings:

The analysis of furan derivatives by GC-MS is a well-established practice, particularly for identifying and quantifying these compounds in various matrices. nih.gov For this compound, the volatility of the molecule makes it amenable to GC analysis. The mass spectrum of an aldehyde typically shows a prominent molecular ion peak, which is crucial for determining the molecular weight. whitman.edu

The fragmentation pattern in the mass spectrum provides significant structural information. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom ([M-1]) and the formyl group ([M-CHO]). libretexts.orgmiamioh.edu In the case of this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

While specific studies on the GC-MS analysis of this compound are not widely published, the general principles of GC-MS analysis of halogenated and furan compounds can be applied. For instance, the choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of such aromatic compounds.

Illustrative GC-MS Data for this compound:

ParameterExpected Value/Characteristic
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)
Injector Temperature 250 - 280 °C
Oven Program Initial temp. 50-100°C, ramp to 250-300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time Dependent on specific column and conditions
Molecular Ion (M+) m/z 268, 270, 272 (isotopic pattern for 2 Br atoms)
Key Fragment Ions [M-H]+, [M-CHO]+, [M-Br]+, [M-HBr]+, furan ring fragments

This table is illustrative and based on general principles of GC-MS analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For this compound and its derivatives, reversed-phase HPLC is a particularly suitable method.

Research Findings:

The analysis of aromatic aldehydes and furan derivatives by HPLC has been extensively documented. auroraprosci.comhelixchrom.comresearchgate.net Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of these compounds. auroraprosci.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as formic acid or acetic acid to improve peak shape and resolution. nih.gov

For the detection of this compound, a UV detector is highly effective due to the presence of the chromophoric furan ring and the aldehyde group. The maximum absorption wavelength (λmax) for furan aldehydes is typically in the UV region, allowing for sensitive detection. auroraprosci.com

Derivatization is a technique that can be used in HPLC to enhance the detectability of aldehydes. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form highly colored and UV-active hydrazones, which can be easily detected at higher wavelengths with greater sensitivity. auroraprosci.comresearchgate.net

Illustrative HPLC Method Parameters for this compound:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detector UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a typical starting point for method development for the HPLC analysis of this compound.

Computational and Theoretical Studies of 2,5 Dibromofuran 3 Carbaldehyde

Molecular Dynamics Simulations:

There is no evidence of molecular dynamics simulations being performed on 2,5-Dibromofuran-3-carbaldehyde to study its behavior in different solvent environments or its dynamic properties over time.

Reaction Pathway Modeling and Transition State Analysis:

While the compound is used in synthesis, no studies have been found that model the reaction pathways or analyze the transition states of its reactions at a computational level.

Applications of 2,5 Dibromofuran 3 Carbaldehyde in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The presence of two bromine atoms and an aldehyde group on the furan (B31954) ring makes 2,5-dibromofuran-3-carbaldehyde an ideal starting material for the synthesis of more elaborate heterocyclic structures. The bromine atoms are amenable to substitution reactions, particularly metal-catalyzed cross-coupling, while the aldehyde group can be transformed through a variety of classic organic reactions.

The generation of poly-functionalized furans is a primary application of this compound. The differential reactivity of the bromine atoms and the aldehyde group allows for sequential and site-selective modifications.

The bromine atoms at the C2 and C5 positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. lumenlearning.comfishersci.co.uk This reaction allows for the formation of carbon-carbon bonds by coupling the bromofuran with various organoboron compounds. Although studies on this compound itself are not widely published, extensive research on analogous compounds like 2,5-dibromofurans and 2,5-dibromothiophenes demonstrates the feasibility of this approach. rsc.orgnih.govnih.gov For instance, the Suzuki-Miyaura reaction on 2,5-dibromothiophene (B18171) derivatives has been used to synthesize 2,5-diarylthiophenes, which are valuable in materials science and medicinal chemistry. nih.govnih.gov A similar strategy with this compound would yield 2,5-diaryl-3-formylfurans, providing access to a diverse library of poly-substituted furan derivatives. The reaction conditions typically involve a palladium catalyst, a base, and a solvent system. nih.gov

The aldehyde group offers a separate avenue for functionalization. It can undergo a wide range of transformations including:

Wittig reaction to form substituted alkenes.

Condensation reactions with active methylene (B1212753) compounds.

Reductive amination to introduce nitrogen-containing substituents.

Oxidation to a carboxylic acid, yielding 2,5-dibromofuran-3-carboxylic acid. nih.gov

Photochemical reactions , as demonstrated with other furan carbaldehydes, which can react with aldehydes like benzaldehyde (B42025) to form oxetane (B1205548) derivatives. sigmaaldrich.com

The combination of cross-coupling and aldehyde modification allows for a modular approach to complex furan-based molecules, as summarized in the table below.

Reaction TypeReagents & ConditionsResulting Structure
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C2,5-Diaryl-3-formylfuran
Wittig Reaction Phosphonium ylide, THF3-(alkenyl)-2,5-dibromofuran
Oxidation Oxidizing agent (e.g., KMnO₄)2,5-Dibromofuran-3-carboxylic acid
Reductive Amination Amine, NaBH₃CN3-(aminomethyl)-2,5-dibromofuran

Table 1: Representative reactions for the functionalization of this compound, based on known furan chemistry.

Fused heterocyclic systems, particularly benzofurans, are prevalent in biologically active compounds. While direct methods using this compound are not established, its structure provides a logical starting point for multi-step syntheses of such systems. One plausible synthetic strategy involves the initial modification of the aldehyde group into a side chain that can participate in a subsequent intramolecular cyclization reaction.

For example, a Wittig or Horner-Wadsworth-Emmons reaction could install an ester-containing side chain at the 3-position. After selective debromination or a coupling reaction at one of the bromine positions, an intramolecular Heck reaction or other cyclization methods could be envisioned to form a fused ring system. General synthetic approaches to benzofurans often involve the cyclization of ortho-substituted phenols, which could potentially be formed from a highly functionalized furan precursor through ring-opening and rearrangement sequences, although this would be a complex transformation.

Precursor in Medicinal Chemistry Building Block Synthesis (Emphasis on Synthetic Pathways)

The furan nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its ability to interact with a wide range of biological targets. ijabbr.comijabbr.com The trifunctional nature of this compound makes it an exceptionally valuable precursor for creating libraries of novel compounds for drug discovery.

The core utility of this compound in this context is its role as a template for generating molecular diversity. The two bromine atoms can be sequentially or simultaneously replaced via cross-coupling reactions to introduce different aryl or heteroaryl groups, which are common motifs in drug molecules. nih.gov The aldehyde can be derivatized to introduce other key functional groups like amides, amines, or carboxylic acids. mdpi.com

This systematic modification allows for the creation of a diverse set of molecules around a central furan core. For example, synthesizing a library of N-Aryl-furan-2-carboxamides starting from furan-2-carboxylic acid derivatives has led to compounds with significant antibacterial activity. mdpi.com A similar pathway starting from this compound, by first oxidizing the aldehyde to a carboxylic acid and then forming an amide, followed by Suzuki coupling at the bromine sites, could generate novel carboxamide derivatives for biological screening.

The synthesis of pharmaceutical compounds often involves the assembly of several molecular fragments. This compound serves as a versatile intermediate that can be elaborated into more complex fragments before being incorporated into a final drug candidate.

A key synthetic pathway is the palladium-catalyzed Suzuki-Miyaura reaction. nih.gov By reacting this compound with specific aryl or heteroaryl boronic acids, one can synthesize intermediates like 2-aryl-5-bromo-3-formylfuran. This intermediate retains a bromine atom for further coupling and an aldehyde for other transformations. This stepwise approach is crucial for building complex, unsymmetrical molecules. Research on the thiophene (B33073) analog, 2,5-dibromo-3-hexylthiophene, has demonstrated the feasibility of both selective mono-arylation and double-arylation, highlighting the fine control that can be achieved in these coupling reactions. nih.gov Such intermediates are valuable in constructing compounds like the 2,5-diarylfurans, which have shown potential as anticancer and antimicrobial agents. nih.gov

Synthetic StepTransformationImportance in Medicinal Chemistry
Oxidation Aldehyde to Carboxylic AcidPrecursor for amides and esters, common in drugs.
Selective Mono-Suzuki Coupling 2,5-Dibromofuran (B110504) to 2-Aryl-5-bromofuranCreates an intermediate for further, different substitutions.
Condensation Aldehyde with N-nucleophilesForms imines and other N-heterocycles.
Double Suzuki Coupling 2,5-Dibromofuran to 2,5-Diaryl-furanAccess to privileged scaffolds for anticancer and antimicrobial screening. nih.gov

Table 2: Key transformations of this compound for synthesizing medicinal chemistry intermediates.

Role in Materials Science (e.g., Polymers, Organic Electronics)

Halogenated heterocyclic compounds are fundamental building blocks in materials science, particularly for the synthesis of conducting polymers and materials for organic electronics. The furan ring, being an electron-rich aromatic system, is an attractive component for such materials.

This compound is a potential monomer for polymerization. The two bromine atoms can serve as coupling sites for polycondensation reactions. For instance, Yamamoto or Grignard metathesis polymerizations, which are common methods for synthesizing polythiophenes from their dibromo-derivatives, could potentially be applied. The resulting polymer would feature a polyfuran backbone with pendant aldehyde groups at regular intervals.

These aldehyde groups are a key feature, as they can be used for post-polymerization modification. This would allow for the tuning of the polymer's electronic and physical properties, such as its solubility, film-forming ability, and electronic band gap. For example, the aldehyde groups could be converted into cyano-vinyl groups through Knoevenagel condensation, which are known to act as electron-accepting moieties, thereby influencing the polymer's performance in devices like organic solar cells or field-effect transistors.

While furan-based polymers are an active area of research, much of the work has focused on monomers like 2,5-furandicarboxylic acid or 2,5-bis(hydroxymethyl)furan. nih.govwiley.com However, the use of 2,5-dibromofuran derivatives is a well-established strategy in the analogous polythiophene field, suggesting a strong potential for this compound as a monomer for novel functional polymers. nih.gov Furan derivatives have been incorporated into low band-gap polymers used in efficient solar cells, indicating the promise of this class of materials. chemicalbook.com

Monomer for Polymer Synthesis

The bifunctional nature of this compound, specifically the two bromine atoms, makes it a potential candidate as a monomer for the synthesis of conjugated polymers through various cross-coupling reactions. While direct polymerization of this specific monomer is not widely reported, the principles of polycondensation using similar dihalogenated aromatic compounds are well-established.

Theoretical Polymerization Pathways:

Suzuki Polycondensation: This palladium-catalyzed cross-coupling reaction between a diorganoboron compound and a dihalide is a powerful tool for creating carbon-carbon bonds in polymers. rsc.orgresearchgate.net this compound could theoretically be polymerized with a diboronic acid or diboronic ester comonomer to yield a furan-containing conjugated polymer. The aldehyde group would remain as a pendant functional group on the polymer backbone, available for post-polymerization modification.

Stille Polycondensation: Another versatile palladium-catalyzed reaction, Stille coupling, involves the reaction of an organotin compound with an organic halide. wiley-vch.dersc.org this compound could be subjected to Stille polycondensation with a distannane comonomer. This method is known for its tolerance to a wide variety of functional groups, making it suitable for monomers bearing an aldehyde moiety. wiley-vch.de

Yamamoto-Type Polymerization: This method involves the reductive coupling of dihaloaromatic compounds using a nickel catalyst. While commonly used for the synthesis of polythiophenes from dibromothiophenes, the principle could be extended to this compound to produce a homopolymer. rsc.org

The aldehyde group on the furan ring would impart unique properties to the resulting polymer. It could be used to create cross-linked polymers, for grafting side chains, or as a reactive site for sensing applications. The incorporation of the furan moiety into the polymer backbone is also of interest for creating materials from renewable resources, as furan derivatives can be derived from biomass. researchgate.net

Table 1: Potential Polymerization Reactions Involving Furan-Based Monomers (Illustrative Examples)

Polymerization TypeDihalo-Monomer (Example)Co-monomer (Example)Catalyst System (Example)Resulting Polymer Type
Suzuki Polycondensation2,5-Dibromothiophene1,4-Benzenediboronic acidPd(PPh₃)₄ / BasePoly(thiophene-alt-phenylene)
Stille Polycondensation2,5-Dibromofuran2,5-Bis(trimethylstannyl)thiophenePd₂(dba)₃ / P(o-tolyl)₃Poly(furan-alt-thiophene)
Yamamoto Coupling2,5-DibromothiopheneNone (homopolymerization)Ni(COD)₂ / bipyridinePolythiophene

This table provides illustrative examples of polymerization reactions based on analogous thiophene and furan monomers to suggest the potential reactivity of this compound.

Intermediate for Organic Semiconductor and OLED Materials

The development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies heavily on the design and synthesis of novel π-conjugated organic materials with tailored electronic properties. Furan-containing compounds have emerged as a promising class of organic semiconductors. researchgate.net The unique electronic characteristics of the furan ring, combined with the synthetic versatility of this compound, make it a valuable intermediate for the synthesis of materials for these applications.

The two bromine atoms serve as handles for introducing various aromatic or heteroaromatic units through cross-coupling reactions like the Suzuki or Stille reactions. nih.govnih.gov This allows for the construction of larger, conjugated systems with specific HOMO and LUMO energy levels, which are crucial for efficient charge injection and transport in electronic devices. beilstein-journals.org The aldehyde group can be used to introduce further functionality or to build more complex molecular architectures.

Potential Synthetic Applications:

Synthesis of Hole-Transporting Materials (HTMs): The furan core can be incorporated into larger molecules with electron-donating moieties to create materials with suitable HOMO levels for hole transport in OLEDs. nih.gov The aldehyde group could be further reacted to attach other functional groups that enhance the material's properties.

Synthesis of Electron-Transporting Materials (ETMs): By coupling this compound with electron-withdrawing groups, it is possible to synthesize materials with low-lying LUMO levels, making them suitable for electron transport. magtech.com.cn The aldehyde itself is an electron-withdrawing group and can contribute to lowering the LUMO energy.

Precursors for OLED Emitters: The rigid and planar structure of the furan ring can be a core component of fluorescent or phosphorescent emitters for OLEDs. The aldehyde and bromo functionalities allow for the attachment of various chromophoric and charge-transporting units to tune the emission color and quantum efficiency. researchgate.netresearchgate.net

Table 2: Properties of Representative Organic Semiconductor Building Blocks

CompoundClassKey Reactive GroupsPotential Application
2,5-Dibromo-3-hexylthiopheneThiophene DerivativeDibromoPrecursor for conjugated polymers for OFETs
9-PhenylcarbazoleCarbazole DerivativeN-HBuilding block for hole-transporting materials
2,5-Bis(trimethylstannyl)thiopheneThiophene DerivativeDistannaneMonomer for Stille polycondensation
4-Formylphenylboronic acidPhenylboronic AcidAldehyde, Boronic acidBuilding block for multifunctional organic materials

This table showcases examples of building blocks used in the synthesis of organic semiconductor materials to illustrate the potential roles of a functionalized furan like this compound.

Green Chemistry and Sustainable Approaches in the Chemistry of 2,5 Dibromofuran 3 Carbaldehyde

Development of Environmentally Benign Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of green chemistry. For a compound like 2,5-dibromofuran-3-carbaldehyde, this involves moving away from traditional, often hazardous, solvents and reaction conditions towards safer and more efficient alternatives.

The choice of solvent is critical in green chemistry as they often constitute the largest proportion of waste in a chemical process. The use of safer, non-toxic, and renewable solvents is a key area of research. In the context of reactions involving furan (B31954) derivatives, significant strides have been made in replacing conventional volatile organic compounds (VOCs).

For instance, in a reaction involving this compound for the synthesis of an organic semiconductor compound, high-performance liquid chromatography (HPLC) grade ethanol (B145695) was used as the solvent. repec.org Ethanol is considered a greener solvent due to its low toxicity and because it can be derived from biomass. Methanol (B129727) has also been used for reprecipitation in related syntheses. repec.org

Broader research into the synthesis of furan-based polymers has explored a range of bio-derived solvents as alternatives to traditional options like toluene (B28343) and tetrahydrofuran (B95107) (THF). nih.gov A study on the biocatalyzed synthesis of adipate- and furandicarboxylate-based polyesters found that several green solvents were not only viable but in some cases superior. nih.gov The following table summarizes the findings for some of these alternative solvents.

Table 1: Performance of Bio-derived Solvents in Biocatalyzed Polyester Synthesis

Solvent Monomer Conversion Polymer Molecular Mass (Mn) Notes
Pinacolone > 80% > 2000 Da Superior performance at lower temperatures (30 or 50 °C) compared to solventless process (85 °C). nih.gov
2,2,5,5-tetramethyloxolane (TMO) Suitable Suitable A viable green alternative to traditional solvents. nih.gov
2-methyltetrahydrofuran (2-MeTHF) Suitable Suitable A viable green alternative to traditional solvents. nih.gov

| 2,5-dimethyltetrahydrofuran (DMeTHF) | Suitable | Suitable | A viable green alternative to traditional solvents. nih.gov |

This data is based on the biocatalyzed synthesis of furan-based polyesters and provides a model for the potential application of these solvents in the chemistry of other furan derivatives.

Furthermore, water is an ideal green solvent, and its use in the synthesis of furan derivatives is being explored. For example, an iridium catalyst has been shown to effectively promote the cycloisomerization of (Z)-enynols to furans in water. researchgate.net

Eliminating the solvent altogether represents an even greener approach. Solvent-free, or solid-state, reactions can lead to reduced waste, lower costs, and simpler purification procedures. Research has demonstrated the feasibility of this approach for the synthesis of furan rings.

One notable example is the use of molecular iodine as a catalyst for the synthesis of substituted furans under solvent-free conditions at room temperature. organic-chemistry.org This method offers a practical and mild alternative to traditional protocols. Another green, solvent-free method is the Knoevenagel condensation of benzaldehydes with malonic acid using environmentally benign amines or ammonium (B1175870) salts as catalysts, which proceeds in the solid phase with high yields. researchgate.net While not directly applied to this compound, these methodologies showcase the potential for developing solvent-free syntheses for this and related compounds.

Catalysis in Synthesis and Transformations

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. The development of novel catalytic systems is crucial for the sustainable synthesis and functionalization of furan derivatives.

The use of precious metal catalysts (e.g., palladium, platinum, rhodium) is often associated with high costs, toxicity, and sustainability concerns due to their low natural abundance. acs.orgacs.org Consequently, there is a strong drive to develop catalytic systems based on earth-abundant metals such as iron, copper, nickel, cobalt, and aluminum. acs.orgacs.org

In the broader context of furan chemistry, several earth-abundant metal-catalyzed reactions have been developed:

Iron(III) chloride (FeCl₃) has been used to catalyze the substitution of propargylic acetates to produce γ-alkynyl ketones, which are precursors to furan rings. organic-chemistry.org

Copper iodide (CuI) has been employed in the coupling cyclization of gem-difluoroalkenes with active methylene (B1212753) carbonyl compounds to synthesize 2,3,5-trisubstituted furans. organic-chemistry.org Copper-catalyzed Ullmann-type couplings are also effective for the cyclization process to form furans. mdpi.com

Non-noble metals like Fe, Co, and Ni have been investigated for the upgrading of biomass-derived furan derivatives. frontiersin.orgnih.gov For example, a bimetallic Ni-Fe catalyst supported on carbon nanotubes has shown high activity and selectivity in the conversion of 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

Aluminum has been shown to mediate an unusual furan bond-activation reaction, highlighting its potential in novel transformations. acs.orgacs.org

These examples demonstrate the growing utility of earth-abundant metals in forging new, more sustainable pathways in furan chemistry.

Organocatalysis and biocatalysis are at the forefront of green chemistry, offering metal-free and highly selective transformations under mild conditions.

Organocatalysis utilizes small organic molecules to accelerate reactions. A key example relevant to aldehydes like this compound is the Knoevenagel condensation. This reaction, which forms a new carbon-carbon double bond, is often catalyzed by organic bases like piperidine (B6355638). mdpi.comdamascusuniversity.edu.sybeilstein-journals.org In one instance, piperidine was used to catalyze the reaction of this compound with 4H-chloropenta[b]thiophene-4,6(5H)-dione. repec.org The use of piperidine and other amines as organocatalysts is a well-established and efficient method for such transformations. mdpi.comjuniperpublishers.com

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. This approach is lauded for its high selectivity (chemo-, regio-, and stereoselectivity), mild operating conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. nih.govacs.orgacs.org In the realm of furan chemistry, biocatalysis has been successfully applied in several ways:

Synthesis of Furan-based Polymers: Lipases, such as Candida antarctica lipase (B570770) B (CaLB), have been effectively used for the synthesis of furan-based polyesters. nih.gov

Transformations of Furan Aldehydes: Enzymes are used for both the oxidation and reduction of furan aldehydes. nih.govacs.org For example, transaminases can be used for the amination of furan aldehydes to produce valuable furfurylamines. repec.org Biocatalytic hydrogenation of furan aldehydes like furfural (B47365) and HMF to their corresponding alcohols is another important green transformation. nih.gov

Kinetic Resolution: Lipases have been used for the kinetic resolution of racemic furan derivatives, enabling the synthesis of enantiomerically pure compounds. researchgate.net

Multienzymatic Cascades: Complex molecules can be synthesized in one-pot reactions using multiple enzymes. For instance, a multienzymatic pathway involving a chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been designed for the synthesis of spirocyclic compounds from furan precursors. acs.org

The following table provides examples of biocatalytic transformations of furan derivatives.

Table 2: Examples of Biocatalytic Transformations in Furan Chemistry

Furan Substrate Biocatalyst Transformation Product Reference(s)
Furan aldehydes Transaminase Amination Furfurylamines repec.org
Furfural, 5-Hydroxymethylfurfural Various enzymes/whole cells Hydrogenation Furfuryl alcohol, 2,5-bis(hydroxymethyl)furan nih.gov
Diols and furan dicarboxylic acids Candida antarctica lipase B Polycondensation Furan-based polyesters nih.gov

The ability to recover and reuse a catalyst is a key principle of green chemistry, as it reduces waste and lowers process costs. Several types of recyclable catalysts have been developed for the synthesis and transformation of furan derivatives.

Heterogeneous Catalysts: Solid-supported catalysts are easily separated from the reaction mixture by filtration. For example, a copper–cobalt bimetallic catalyst prepared by coprecipitation was shown to be recyclable for five consecutive cycles in the preparation of cyclopentanone (B42830) from furfural. nih.gov Similarly, N-doped carbon nanotube-encapsulated nickel and cobalt nanoparticles have demonstrated stable performance over six cycles in furfural hydrogenation. frontiersin.org

Recyclable Homogeneous Catalysts: Some homogeneous catalysts can be recovered and reused. An iridium catalyst used for the cycloisomerization of (Z)-enynols to furans in water was successfully recycled up to ten times. researchgate.net

Ionic Liquids (ILs): Ionic liquids can act as both solvents and catalysts and are often recyclable. An acidic ionic liquid used for the oxidation of HMF was recovered and reused four times with negligible loss in performance. frontiersin.org

Immobilized Biocatalysts: Enzymes can be immobilized on solid supports, which facilitates their separation and reuse. Novozym 435, an immobilized form of Candida antarctica lipase B, is widely used and has been shown to be effective in the synthesis of tetrasubstituted furans and furan-based polyesters. nih.govmdpi.com

The development of these recyclable systems is crucial for the industrial viability and environmental sustainability of chemical processes involving furan compounds.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is a key metric in green chemistry, as a high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing the generation of waste byproducts. acs.org

In the context of synthesizing this compound, atom economy can be significantly influenced by the choice of reagents and reaction pathways. Traditional methods for the formylation and bromination of furan rings can have low atom economy. For instance, the Vilsmeier-Haack reaction is a common method for formylating furans. mdpi.com A typical Vilsmeier-Haack formylation of a furan might involve the use of phosphoryl chloride and dimethylformamide (DMF), which generates a significant amount of waste.

Similarly, the bromination of furan rings often employs reagents like N-bromosuccinimide (NBS) or elemental bromine. While effective, these methods can lead to the formation of byproducts. For example, when using NBS, succinimide (B58015) is generated as a stoichiometric byproduct. nih.gov

To enhance atom economy and minimize waste in the synthesis of this compound, several strategies can be considered:

Catalytic Approaches: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, developing catalytic bromination methods that utilize a bromide source with a recyclable catalyst could significantly improve atom economy.

Alternative Reagents: Exploring alternative, more atom-economical reagents is crucial. For example, using HBr with an oxidizing agent in a catalytic cycle could be a greener alternative to traditional brominating agents.

Reaction Design: Designing synthetic routes that combine multiple steps into one-pot procedures can reduce waste from intermediate workups and purifications. An atom-economic approach to synthesizing α-(hetero)aryl-substituted furan derivatives from biomass has been developed, highlighting the potential for more sustainable routes to complex furan compounds. nih.gov

Table 1: Hypothetical Atom Economy Comparison for Bromination of a Furan Precursor

Bromination MethodReactantsDesired ProductByproductsTheoretical Atom Economy
Traditional (NBS) Furan-3-carbaldehyde, 2x NBSThis compound2x SuccinimideLow
Greener (HBr/Oxidant) Furan-3-carbaldehyde, 2x HBr, Oxidant (e.g., H₂O₂)This compoundWaterHigh

Energy Efficiency in Reaction Design

Energy efficiency is another critical principle of green chemistry, aiming to reduce the energy footprint of chemical processes. Many traditional organic reactions require significant energy input for heating or cooling. Designing reactions that can be conducted at ambient temperature and pressure is a key objective.

For the synthesis of this compound, several approaches could enhance energy efficiency:

Catalysis: Catalysts can lower the activation energy of a reaction, often allowing it to proceed under milder conditions and reducing the need for high temperatures. acs.org For example, iodine-catalyzed synthesis of substituted furans has been shown to proceed under mild, solvent-free conditions at ambient temperature. acs.org

Solvent Selection: The choice of solvent can have a significant impact on energy consumption, particularly due to the energy required for heating, cooling, and solvent removal. Utilizing solvents with lower boiling points or, ideally, performing reactions in solvent-free conditions can lead to substantial energy savings.

Table 2: Potential Energy-Saving Strategies in the Synthesis of this compound

StrategyTraditional ApproachEnergy-Efficient AlternativeRationale
Catalysis Stoichiometric reagents requiring high temperaturesHigh-activity catalyst enabling ambient temperature reactionLower activation energy reduces heating requirements.
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation or photocatalysisMore direct and efficient energy transfer to the reaction mixture.
Solvent Use High-boiling point solvents requiring significant energy for removalSolvent-free reaction or use of a low-boiling point solventReduced energy for distillation and workup.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop more sustainable and efficient processes that minimize environmental impact while maintaining high product yields and purity.

Conclusion and Future Research Perspectives

Summary of Current Research Status

Research on 2,5-Dibromofuran-3-carbaldehyde itself is limited, with much of the understanding of its chemistry derived from the well-established reactivity of related furan (B31954) derivatives. It is recognized as a potentially valuable synthetic intermediate due to its trifunctional nature, possessing two reactive bromine atoms and an aldehyde group on a furan core. The synthetic routes are predicted based on standard organic transformations like Vilsmeier-Haack formylation and lithiation. Its reactivity is expected to be dominated by palladium-catalyzed cross-coupling reactions at the C-Br bonds and condensation reactions at the aldehyde.

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge and knowledge gap is the lack of dedicated studies on this compound. There is a need for:

Detailed Synthetic Optimization: While theoretical routes exist, optimized and scalable synthetic protocols for its preparation are not published.

Comprehensive Spectroscopic Data: A full and unambiguous characterization using modern spectroscopic techniques (NMR, IR, MS, and elemental analysis) is required.

Exploration of Regioselectivity: A systematic study of the regioselectivity of its reactions, particularly the sequential functionalization of the two bromine atoms, is needed.

Investigation of Biological Activity: The potential of this compound as a scaffold in medicinal chemistry is largely unexplored.

Future Directions in Synthetic Methodology Development

Future research in the synthesis of this compound should focus on developing efficient, high-yielding, and scalable methods. This could include exploring alternative formylation reagents and conditions, as well as investigating one-pot procedures from simpler furan precursors. Furthermore, the development of selective methods for the sequential functionalization of the two C-Br bonds would significantly enhance its utility as a building block.

Emerging Applications in Interdisciplinary Fields

The unique structure of this compound makes it a promising candidate for applications in several interdisciplinary fields:

Medicinal Chemistry: Its potential as a scaffold for the synthesis of novel kinase inhibitors, antimicrobial agents, or other bioactive compounds warrants investigation. The combination of the furan core with diverse substituents introduced via cross-coupling could lead to the discovery of new drug candidates.

Materials Science: As a monomer, it could be used to synthesize novel conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Chemical Biology: The aldehyde group could be used to covalently label biomolecules or to develop chemical probes for studying biological processes.

Q & A

Q. Advanced

  • Electronic effects : The electron-withdrawing aldehyde group deactivates the furan ring, reducing nucleophilic aromatic substitution (SNAr) rates. Bromine substituents further polarize the ring, directing metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the 3- or 4-positions .
  • Steric hindrance : Bulky substituents at the 2- and 5-positions (e.g., bromine) limit accessibility for catalysts like Pd(PPh₃)₄. Computational modeling (DFT) can predict reactive sites by analyzing LUMO localization .

How do non-covalent interactions in this compound crystals influence its physicochemical properties?

Q. Advanced

  • Halogen bonding : Br⋯Br contacts (3.3–3.5 Å) contribute to lattice stability, increasing melting points and reducing solubility in nonpolar solvents .
  • C–H⋯O interactions : Weak hydrogen bonds between the aldehyde oxygen and adjacent C–H groups (2.4–2.6 Å) enhance crystal density and thermal stability. These interactions are critical for designing co-crystals for controlled release applications .

What strategies optimize the aldehyde group’s stability during functionalization of this compound?

Q. Advanced

  • Protection-deprotection : Use of trimethylsilyl (TMS) or ethoxyethyl groups to shield the aldehyde during bromination or coupling steps.
  • Low-temperature reactions : Conducting Grignard additions or Wittig reactions at –78°C to prevent aldol condensation.
  • In situ monitoring : FT-IR or Raman spectroscopy to track aldehyde oxidation states during reactions .

How should researchers handle this compound to ensure safety and purity?

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation and bromine degradation.
  • Handling : Use gloveboxes for air-sensitive reactions.
  • Purity validation : Conduct GC-MS or HPLC with UV detection (λ = 280 nm for brominated aromatics) .

Can DFT calculations predict regioselectivity in this compound derivatives?

Advanced
Yes. Computational studies using Gaussian09 or ORCA:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., C3 and C4) prone to nucleophilic attack.
  • Transition state analysis : Compare activation energies for pathways (e.g., C3 vs. C4 functionalization) to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.